molecular formula C10H14N2O2 B3034835 2-(2-Aminophenoxy)-N,N-dimethylacetamide CAS No. 24011-74-3

2-(2-Aminophenoxy)-N,N-dimethylacetamide

Cat. No. B3034835
CAS RN: 24011-74-3
M. Wt: 194.23 g/mol
InChI Key: QRBZBCKHRHFKPD-UHFFFAOYSA-N
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Description

The compound “1,2-Bis(2-Aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid” is similar to the one you mentioned. It is used in various scientific applications .


Synthesis Analysis

A novel diamine monomer α,α’-bis (2-aminophenoxy)-p-xylene (2APX) was synthesized and condensed with four different dianhydrides to prepare a series of polyimides . Another method involves the use of 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohols solvent .


Molecular Structure Analysis

The compound “2-(2-Aminophenoxy)phenol” contains total 27 bond(s); 16 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The compound “2-(2-Aminophenoxy)phenol” has been used in the synthesis of dyes and heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound “2- [2- (2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” has a melting point of 131-132 °C, a boiling point of 452.9±30.0 °C (Predicted), and a density of 1.204±0.06 g/cm3 (Predicted) .

Mechanism of Action

While specific information on the mechanism of action for “2-(2-Aminophenoxy)-N,N-dimethylacetamide” was not found, a similar compound “1,2-Bis(2-Aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid” has been used in the treatment of HL-60 cells when treated with calcium chelator .

Safety and Hazards

The compound “1,2-Bis(2-Aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid” is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The field of fluorescent chemosensors, which includes compounds like “2-(2-Aminophenoxy)-N,N-dimethylacetamide”, has been in existence for about 150 years. Despite the progress made in this field, several problems and challenges still exist .

properties

IUPAC Name

2-(2-aminophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZBCKHRHFKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenoxy)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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